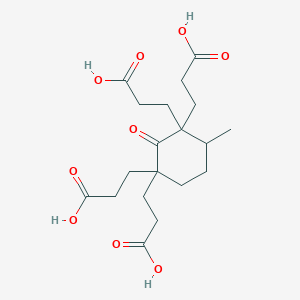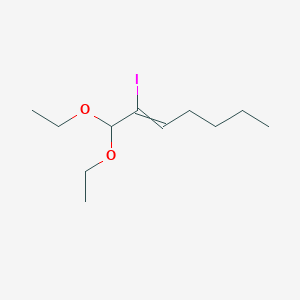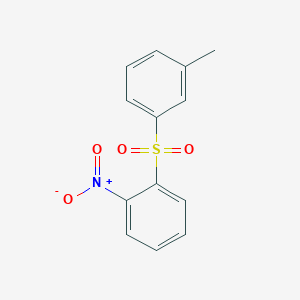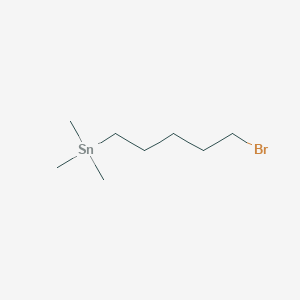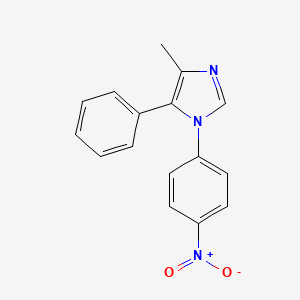
4-Methyl-1-(4-nitrophenyl)-5-phenyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-(4-nitrophenyl)-5-phenyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are commonly found in many natural and synthetic compounds. This particular compound features a 4-methyl group, a 4-nitrophenyl group, and a phenyl group attached to the imidazole ring, making it a unique and interesting molecule for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(4-nitrophenyl)-5-phenyl-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzaldehydes and amines.
Formation of Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving the condensation of the starting materials in the presence of a suitable catalyst.
Reaction Conditions: The reaction is usually carried out under reflux conditions in a solvent such as ethanol or acetic acid. The reaction mixture is heated to promote the cyclization and formation of the imidazole ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scale-Up of Laboratory Procedures: The laboratory synthesis procedures are scaled up to produce larger quantities of the compound.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize production costs.
Continuous Flow Synthesis: Continuous flow synthesis techniques may be employed to improve efficiency and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(4-nitrophenyl)-5-phenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and carbonyl derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and nitrophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Nitro and carbonyl derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
4-Methyl-1-(4-nitrophenyl)-5-phenyl-1H-imidazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(4-nitrophenyl)-5-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole: Similar structure with a pyrazole ring instead of an imidazole ring.
4-Methyl-1-(4-nitrophenyl)-5-phenyl-1H-triazole: Similar structure with a triazole ring instead of an imidazole ring.
4-Methyl-1-(4-nitrophenyl)-5-phenyl-1H-thiazole: Similar structure with a thiazole ring instead of an imidazole ring.
Uniqueness
4-Methyl-1-(4-nitrophenyl)-5-phenyl-1H-imidazole is unique due to its specific substitution pattern and the presence of the imidazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
61278-78-2 |
|---|---|
Molecular Formula |
C16H13N3O2 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
4-methyl-1-(4-nitrophenyl)-5-phenylimidazole |
InChI |
InChI=1S/C16H13N3O2/c1-12-16(13-5-3-2-4-6-13)18(11-17-12)14-7-9-15(10-8-14)19(20)21/h2-11H,1H3 |
InChI Key |
FAIKWZICSQWNFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C=N1)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{3-[(1,3-Benzothiazol-2-yl)sulfanyl]propyl}-1,3-benzothiazole-2(3H)-thione](/img/structure/B14578451.png)
![1-[3-(Benzyloxy)phenyl]-2-diazonioethen-1-olate](/img/structure/B14578456.png)
![N-[2-(Cyanomethyl)phenyl]-N-(2,6-dichlorophenyl)benzamide](/img/structure/B14578460.png)
![3,3'-[(E)-Diazenediyl]bis(2,3-dimethylbutanoic acid)](/img/structure/B14578468.png)
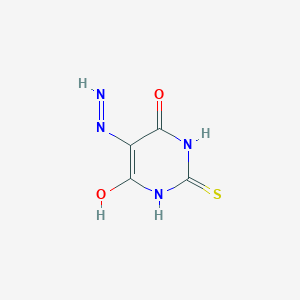
![Diethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonotrithioate](/img/structure/B14578493.png)
![1-Chloro-4-(4-fluorophenyl)bicyclo[2.2.2]octane](/img/structure/B14578498.png)
![2-[(Quinolin-2-yl)methylidene]-2H-1,2'-biquinoline](/img/structure/B14578505.png)
